Ranolazine dihydrochloride is a synthetic compound studied for its antianginal properties. [, , ] It acts by inhibiting partial fatty acid oxidation in cardiac cells, leading to a shift in energy substrate utilization towards glucose oxidation, which is more oxygen-efficient. [, , ] This metabolic modulation helps to reduce myocardial oxygen demand and improve cardiac efficiency. [, , ]
Ranolazine dihydrochloride is derived from ranolazine, which was first synthesized in the late 20th century. Its chemical formula is with a molecular weight of approximately 500.46 g/mol. The compound is often supplied in a dihydrochloride form to enhance its solubility and stability for pharmaceutical applications .
The synthesis of ranolazine dihydrochloride involves several steps, primarily focusing on the condensation of various precursor compounds. The methods described in patents highlight two significant approaches:
The synthesis can yield high-purity ranolazine (≥99%) through careful control of reaction conditions, including temperature, pH adjustments, and the choice of solvents .
Ranolazine dihydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The structure includes:
The InChI Key for ranolazine dihydrochloride is RJNSNFZXAZXOFX-UHFFFAOYSA-N, which helps in identifying its unique chemical identity in databases .
Ranolazine undergoes several chemical reactions during its synthesis and metabolism:
The efficiency of these reactions can be influenced by factors such as temperature, solvent choice, and concentration ratios .
Ranolazine's mechanism of action is multifaceted:
These mechanisms collectively contribute to improved myocardial efficiency and reduced angina symptoms.
Ranolazine dihydrochloride possesses several notable physical and chemical properties:
These properties are essential for ensuring effective delivery in clinical settings.
Ranolazine dihydrochloride has significant clinical applications:
Piperazine serves as the foundational core for ranolazine dihydrochloride construction. Key strategies focus on selective mono-functionalization to avoid symmetric disubstitution. Industrial routes typically involve coupling N-(2,6-dimethylphenyl)-2-chloroacetamide with piperazine under controlled stoichiometry. Excessive piperazine (4–6 equivalents) is required to suppress bis-amide formation, but this generates significant waste due to difficult recovery of residual piperazine [2] [8]. Alternative approaches utilize pre-functionalized piperazines such as N-Boc-piperazine or piperazine dihydrochloride to enhance selectivity. For example, piperazine dihydrochloride reacts with chloroacetamide derivatives in alkaline media, yielding mono-substituted intermediates while minimizing purification challenges [8] [10].
Table 1: Piperazine Mono-Functionalization Efficiency
Method | Piperazine Equivalents | Disubstitution Byproduct (%) | Yield (%) |
---|---|---|---|
Free Piperazine | 4–6 | 15–30 | 61–65 |
N-Boc-Piperazine | 1.05 | <5 | 85–90 |
Piperazine Dihydrochloride | 1.1 | 8–12 | 75–80 |
tert-Butoxycarbonyl (Boc) protection enables high-yielding, selective mono-alkylation of piperazine. In the optimized route, N-Boc-piperazine reacts stoichiometrically with N-(2,6-dimethylphenyl)-2-chloroacetamide in dichloromethane or methanol at 25–60°C. The Boc group directs substitution exclusively to the piperazine nitrogen, preventing quaternization. Subsequent deprotection with hydrochloric acid yields the key intermediate 5 (1-(2,6-dimethylphenylcarbamoylmethyl)piperazine hydrochloride) at >98% purity. This method elevates yields to ~50% from ~30% in non-protected routes and eliminates cumbersome byproduct removal steps [2] [5] [8]. Industrial-scale synthesis of N-Boc-piperazine itself employs diethanolamine as a low-cost precursor. Diethanolamine undergoes chlorination (SOCl₂), Boc protection, and cyclization with ammonia, achieving 93.8% yield with water as the sole solvent—enhancing atom economy [5].
The hydroxypropyl-phenoxy side chain is incorporated via nucleophilic epoxide ring-opening. Glycidyl epoxide 53 (synthesized from 2-methoxyphenol and epichlorohydrin via Williamson ether synthesis) reacts with piperazinyl acetamide intermediates. Traditional methods reflux epoxide 53 with piperazine derivative 50 in isopropanol for 3–6 hours, followed by HCl salt formation (73% yield) [8] [10]. Stereochemical challenges arise due to the chiral center formed during ring-opening, necessitating racemate resolution. Catalytic methods using sulfated tungstate under solvent-free conditions at 70°C demonstrate greener alternatives, accelerating the reaction within 2 hours while maintaining regioselectivity [10].
Conventional epoxide ring-opening requires polar solvents like isopropanol or toluene, generating volatile organic waste. Heterogeneous catalysis enables solvent-free coupling. Sulfated tungstate (10 wt%) catalyzes the reaction between glycidyl epoxides and anilines at 70°C, achieving quantitative conversion within 2 hours. The catalyst is recyclable for 5 cycles without activity loss, reducing E-factor (environmental factor) by 40% compared to thermal methods. This approach aligns with green chemistry principles by eliminating solvent use and minimizing energy input [4] [10].
Industrial synthesis of ranolazine dihydrochloride employs atom-efficient strategies:
Table 2: Environmental Impact Comparison of Ranolazine Synthesis Routes
Parameter | Traditional Route | Optimized Green Route | Improvement |
---|---|---|---|
Total Steps | 4 | 3 | 25% reduction |
Solvent Consumption | 15 L/kg | 5 L/kg | 67% reduction |
Atom Economy | 48% | 72% | +24% |
Total Yield | 30–35% | 50–55% | +20% |
Advanced purification techniques like crystallization-driven enantiomeric resolution replace energy-intensive chromatography, cutting organic waste by 80% [3] [8]. These optimizations demonstrate the pharmaceutical industry’s shift toward sustainable manufacturing while maintaining stringent quality standards for active pharmaceutical ingredients.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7